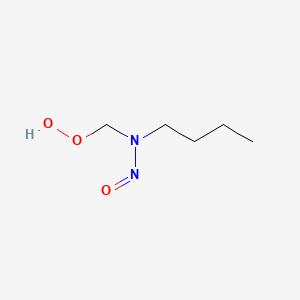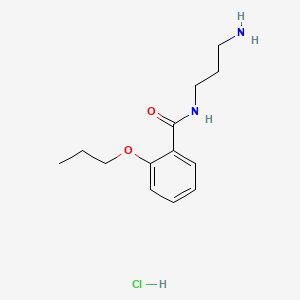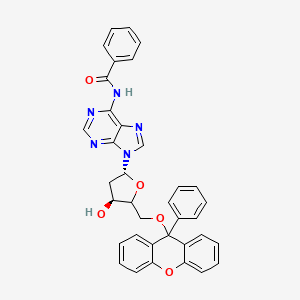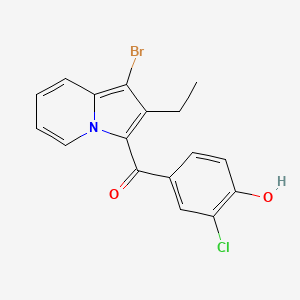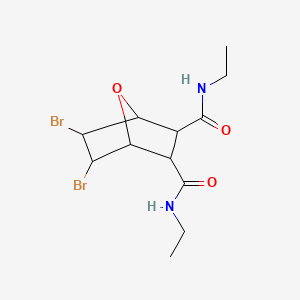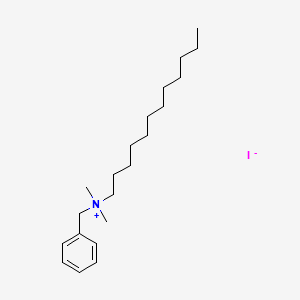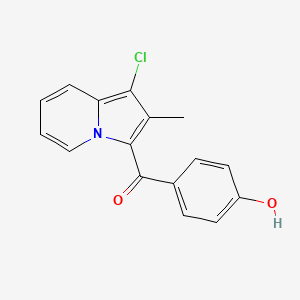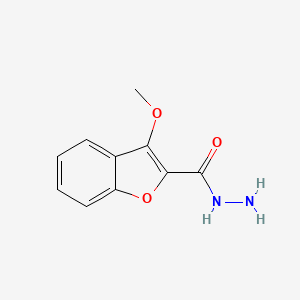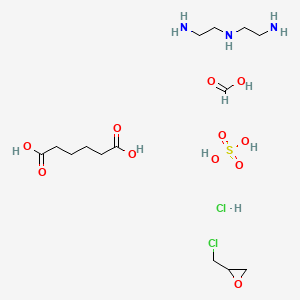
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, formate hydrochloride sulfate is a complex polymeric compound. This compound is notable for its unique structure, which combines hexanedioic acid, N-(2-aminoethyl)-1,2-ethanediamine, and (chloromethyl)oxirane. It is often used in various research and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane involves several steps. The primary components, hexanedioic acid, N-(2-aminoethyl)-1,2-ethanediamine, and (chloromethyl)oxirane, are reacted under controlled conditions to form the polymer. The reaction typically requires a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize by-products. The polymer is then purified through various techniques such as filtration, precipitation, and drying to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the polymer, altering its properties.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and polymers.
Biology: The polymer can be used in the development of biomaterials and drug delivery systems.
Industry: The polymer is used in coatings, adhesives, and as a component in various industrial products.
Wirkmechanismus
The mechanism by which hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The polymer can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and environment in which the polymer is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and aziridine
- Hexanedioic acid, polymer with N-(2-aminoethyl)-1,3-propanediamine and (chloromethyl)oxirane
Uniqueness
Hexanedioic acid, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, formate hydrochloride sulfate is unique due to its specific combination of components, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
76649-38-2 |
|---|---|
Molekularformel |
C14H33Cl2N3O11S |
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;formic acid;hexanedioic acid;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C6H10O4.C4H13N3.C3H5ClO.CH2O2.ClH.H2O4S/c7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6;4-1-3-2-5-3;2-1-3;;1-5(2,3)4/h1-4H2,(H,7,8)(H,9,10);7H,1-6H2;3H,1-2H2;1H,(H,2,3);1H;(H2,1,2,3,4) |
InChI-Schlüssel |
SVDAFLPNTZFBEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C(CCC(=O)O)CC(=O)O.C(CNCCN)N.C(=O)O.OS(=O)(=O)O.Cl |
Verwandte CAS-Nummern |
76649-38-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


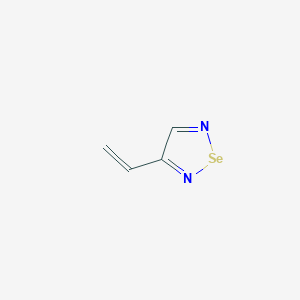
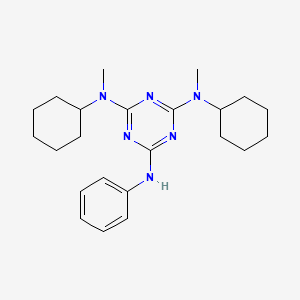
![1-Ethyl-2-{2-[methyl(phenyl)amino]ethenyl}quinolin-1-ium iodide](/img/structure/B14446356.png)
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
